5-((4'-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylic acid, sodium salt
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Overview
Description
5-((4’-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)salicylic acid, sodium salt is an azo compound characterized by the presence of azo groups (-N=N-) linking aromatic rings. These compounds are known for their vibrant colors and are widely used in dyes and pigments. The compound is likely to have applications in various fields due to its structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4’-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)salicylic acid, sodium salt typically involves diazotization and coupling reactions. The process begins with the diazotization of 2-amino-8-hydroxy-6-sulpho-1-naphthylamine in the presence of nitrous acid, followed by coupling with 3,3’-dimethyl-4-aminobiphenyl. The resulting intermediate is then coupled with salicylic acid to form the final product. The reaction conditions often include acidic or basic environments, controlled temperatures, and specific pH levels to ensure the stability of the diazonium salt and the efficiency of the coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise control over reaction parameters. Continuous flow processes and automated systems can enhance the efficiency and yield of the synthesis. The use of high-purity reagents and advanced purification techniques, such as crystallization and chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The aromatic rings and hydroxyl groups can be oxidized under specific conditions.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Halogens, nitro groups, or sulfonic acids in the presence of catalysts or under specific pH conditions.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a dye in various chemical processes, including textile dyeing and ink production
Biology
In biological research, the compound can be used as a staining agent for microscopy, helping to visualize cellular structures and components.
Medicine
Industry
In addition to its use in dyes and pigments, the compound can be employed in the production of colored plastics, coatings, and other materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as proteins or nucleic acids. The azo groups and aromatic rings facilitate binding to these targets, leading to changes in their structure or function. The specific pathways involved depend on the application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye with similar structural features.
Congo Red: A well-known azo dye used in histology.
Sudan III: An azo dye used for staining lipids.
Uniqueness
The compound’s unique combination of functional groups, including the sulpho, hydroxyl, and carboxyl groups, distinguishes it from other azo dyes. These groups contribute to its solubility, stability, and binding properties, making it suitable for a wide range of applications.
Properties
CAS No. |
94022-44-3 |
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Molecular Formula |
C31H23N5Na2O7S |
Molecular Weight |
655.6 g/mol |
IUPAC Name |
disodium;5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C31H25N5O7S.2Na/c1-16-11-18(4-8-25(16)34-33-21-6-10-27(37)23(14-21)31(39)40)19-5-9-26(17(2)12-19)35-36-30-24(32)7-3-20-13-22(44(41,42)43)15-28(38)29(20)30;;/h3-15,37-38H,32H2,1-2H3,(H,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI Key |
AWFQLSQKONAFRE-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)C)N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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